molecular formula C12H10O B8522839 3-(2-Phenylethenyl)furan CAS No. 114078-26-1

3-(2-Phenylethenyl)furan

Cat. No. B8522839
M. Wt: 170.21 g/mol
InChI Key: FGPODXIBURBNDF-UHFFFAOYSA-N
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Patent
US05073184

Procedure details

Potassium tert-butoxide (35.7 g) was added in one portion to a stirred suspension of benzyltriphenylphosphonium chloride (41.6 g) in ether (1 liter). After 1 hour, a solution of 3-formylfuran (17.5 g) in ether (60 ml) was added to the resulting orange mixture which was then stirred for 2 hours, poured into water, and extracted with ether. The extracts were washed with water, dried and concentrated to give a solid. Trituration of this solid with ether enabled much of the weakly-soluble triphenylphosphine oxide and excess phosphonium salt to be separated, and the ether-soluble fraction (37.06 g) was chromatographed using ether as eluent to give a mixture of (E)-- and (Z)-isomers of 3-styrylfuran (27 g) as a yellow solid. Crystallisation twice from methanol gave (E)-3-styrylfuran (5.12 g), mp 96° C., as a yellow solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(C1C=COC=1)=O.C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[PH4+].[CH:35]([C:43]1[CH:47]=[CH:46][O:45][CH:44]=1)=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>[Cl-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC=CC=1.CCOCC.O>[CH:35](/[C:43]1[CH:47]=[CH:46][O:45][CH:44]=1)=[CH:36]\[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
35.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
41.6 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
C(=O)C1=COC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Step Six
Name
Quantity
27 g
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C1=COC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
to be separated
CUSTOM
Type
CUSTOM
Details
the ether-soluble fraction (37.06 g) was chromatographed
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
Crystallisation twice from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C\C1=CC=CC=C1)/C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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